molecular formula C7H6ClFO2S B3028987 4-(Chloromethyl)benzenesulfonyl fluoride CAS No. 455-21-0

4-(Chloromethyl)benzenesulfonyl fluoride

Cat. No. B3028987
CAS RN: 455-21-0
M. Wt: 208.64
InChI Key: IDJRFBRURUINQC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzenesulfonyl fluoride is a chemical compound that serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of various sulfonyl fluoride derivatives, which have applications in medicinal chemistry and as covalent inhibitors in enzyme studies . The compound's reactivity with different functional groups, such as alcohols and amines, makes it a valuable reagent in the preparation of fluorescent derivatives for analytical purposes .

Synthesis Analysis

The synthesis of (chlorosulfonyl)benzenesulfonyl fluorides has been achieved on a multigram scale. The method allows for selective modification at the sulfonyl chloride function under parallel synthesis conditions, which is beneficial for combinatorial chemistry applications. The reaction scope includes the use of (hetero)aromatic and electron-poor aliphatic amines, such as amino nitriles, demonstrating the versatility of these building blocks .

Molecular Structure Analysis

The molecular structure of aromatic sulfonyl fluoride derivatives has been studied using X-ray crystallography. For instance, a heteroaryl sulfonyl(VI) fluoride, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, was synthesized and its structure compared with its chloride counterpart. Hirshfeld surface analysis revealed that the fluoride does not participate in hydrogen bonding, unlike the chloride, but forms close interactions with several π bonds. This analysis provides insights into the noncovalent interactions of sulfonyl fluoride and sulfonyl chloride motifs .

Chemical Reactions Analysis

4-(Chloromethyl)benzenesulfonyl fluoride can undergo various chemical reactions, including Pd(0)-catalyzed Tsuji-Trost substitution and cross-coupling reactions. For example, benzylic fluorides, which are structurally related to 4-(chloromethyl)benzenesulfonyl fluoride, have been used as substrates for substitution reactions with different nucleophiles and for cross-coupling with phenylboronic acid. The reactivity of the fluoride group in these reactions has been compared to other leaving groups, providing a ranking of leaving group ability under Pd catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(chloromethyl)benzenesulfonyl fluoride derivatives can be inferred from related compounds. For instance, the fluorescence properties of derivatives obtained from reactions with alcohols and amines have been characterized, showing excitation and emission maxima at approximately 450 nm and 560 nm, respectively. These properties are essential for their application in liquid chromatography with fluorescence detection . Additionally, the specificity and reactivity of substituted benzenesulfonyl fluorides with various enzymes have been reported, indicating that certain derivatives can act as potent and specific inhibitors .

Scientific Research Applications

Inhibition of Embryo Implantation

4-(Chloromethyl)benzenesulfonyl fluoride has been studied for its potential application in contraception. Research demonstrated its ability to inhibit embryo implantation in rats and mice. In vivo studies showed a dose-dependent inhibitory effect on embryo implantation, with minimal cytotoxicity on uterine epithelia. Notably, its inhibitory effect was found to be reversible, indicating potential for postcoital contraception (Jiang et al., 2011) (Sun et al., 2007).

Protease Inhibition and Cell Adhesion

Studies have explored the effects of related compounds on cell adhesion and protein secretion. AEBSF, a derivative of benzenesulfonyl fluoride, showed the capacity to disrupt the growth of blastocysts on endometrial cells and inhibit HeLa cell adhesion on human umbilical vein endothelial cells (HUVECs). This treatment altered the protein secretion pattern of co-cultured HUVEC-HeLa cells (Jiang et al., 2011).

Synthesis of Novel Compounds

The synthesis of novel N-substituted phenyl benzenesulfonylureas has been reported, including derivatives of 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide. These compounds were synthesized from corresponding benzenesulfonyl chloride, contributing to advancements in organic synthesis (Ta-n, 2015).

Inhibition of Enzymes

Specific benzenesulfonyl fluoride derivatives were found to be potent and specific inhibitors of various enzymes like elastase and chymotrypsin. These findings have implications in designing inhibitors targeting specific enzymes (Yoshimura et al., 1982).

Combinatorial Chemistry

In the field of combinatorial chemistry, (chlorosulfonyl)benzenesulfonyl fluorides have been synthesized as building blocks. Their versatility was demonstrated in the design and synthesis of a covalent inhibitor library, showcasing their potential in drug discovery (Tolmachova et al., 2018).

Anticancer Activity

Research on a triazine folate antagonist, which includes a benzenesulfonyl fluoride compound, showed significant anticancer activity against various colon adenocarcinomas and murine ovarian tumors. This highlights the compound's potential in cancer treatment (Corbett et al., 1982).

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

Sulfonyl fluorides, including 4-(Chloromethyl)benzenesulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . Future research may focus on developing new synthetic approaches and exploring further applications of these compounds .

properties

IUPAC Name

4-(chloromethyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJRFBRURUINQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660155
Record name 4-(Chloromethyl)benzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)benzenesulfonyl fluoride

CAS RN

455-21-0
Record name 4-(Chloromethyl)benzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)benzenesulphonyl fluoride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jörg, PJ Scammells - ChemMedChem, 2016 - Wiley Online Library
Irreversible probes have been proven to be useful pharmacological tools in the study of structural and functional features in drug receptor pharmacology. They have been demonstrated …

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